Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate
Description
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate (IUPAC name: 3-(2-Ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine ethyl sulfate) is a quaternary ammonium compound with a phenothiazine core. It is recognized by synonyms such as Ethotrimeprazine and RP 6484, and marketed under the proprietary name Diquel . Structurally, it features a phenothiazine moiety substituted with a 2-ethyl group and a propyl chain terminating in a dimethylamino group, paired with an ethyl sulfate counterion.
The compound exists as a white crystalline powder and is soluble in organic solvents under alkaline conditions . Phenothiazine derivatives are historically significant in pharmacology, particularly for their antipsychotic and sedative properties. Ethotrimeprazine, for instance, has been studied for central nervous system (CNS) activity, though specific therapeutic applications require further clinical validation.
Properties
CAS No. |
57-98-7 |
|---|---|
Molecular Formula |
C21H30N2O4S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
ethyl-dimethyl-(2-phenothiazin-10-ylpropyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C19H25N2S.C2H6O4S/c1-5-21(3,4)14-15(2)20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;1-2-6-7(3,4)5/h6-13,15H,5,14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
MOZUPFREZVRCCC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate typically involves two key steps:
Detailed Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of Phenothiazine to form 2-phenothiazin-10-ylpropyl amine | Phenothiazine + 1-bromo-2-propanone or equivalent alkylating agent under basic conditions | Forms the propyl linker on the nitrogen at position 10 of phenothiazine |
| 2 | Reductive amination or amine substitution to introduce dimethylamino group | Reaction with dimethylamine or dimethylaminoalkyl halide | Yields ethyldimethyl(2-phenothiazin-10-ylpropyl)amine |
| 3 | Quaternization by reaction with ethyl sulfate or ethylating agent (e.g., ethyl sulfate salt or ethyl bromide followed by ion exchange) | Ethyl sulfate in ethanol or similar solvent, mild heating | Converts tertiary amine to quaternary ammonium salt with ethyl sulfate counterion |
Reaction Mechanism Insights
- The initial alkylation targets the nitrogen at the 10-position of phenothiazine, forming a stable carbon-nitrogen bond.
- The introduction of the dimethylamino group enhances nucleophilicity for subsequent quaternization.
- Quaternization proceeds via nucleophilic attack of the tertiary amine on the ethyl sulfate electrophile, generating the quaternary ammonium center.
Example Synthetic Procedure (Literature-Based)
Preparation of 2-phenothiazin-10-ylpropylamine:
Phenothiazine (1 eq) is dissolved in anhydrous solvent (e.g., acetonitrile). 1-Bromo-2-propanone (1.1 eq) is added dropwise with stirring under nitrogen atmosphere. The mixture is refluxed for 6 hours. The resulting ketone intermediate is then subjected to reductive amination with dimethylamine in the presence of sodium cyanoborohydride to yield the tertiary amine.Quaternization to form ammonium ethyl sulfate salt:
The tertiary amine is dissolved in ethanol, and ethyl sulfate is added dropwise at 0-5°C. The reaction mixture is stirred for 12 hours at room temperature. The quaternary ammonium ethyl sulfate salt precipitates or is isolated by solvent removal and recrystallization.
Analytical Data and Characterization
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Molecular Weight | 438.6 g/mol | Mass spectrometry | Confirms molecular ion peak |
| NMR Spectroscopy | Characteristic shifts for phenothiazine and quaternary ammonium protons | ^1H and ^13C NMR | Confirms structure and substitution pattern |
| IR Spectroscopy | Bands for sulfate group (~1100 cm^-1), aromatic rings, and ammonium | FTIR | Confirms presence of functional groups |
| Elemental Analysis | C, H, N, S consistent with formula | CHNS analysis | Validates purity and composition |
| Melting Point | Specific to batch | DSC or melting point apparatus | Used for purity assessment |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Direct alkylation + reductive amination + quaternization | Straightforward, well-established | Multi-step, requires careful control of conditions | Moderate to high (60-85%) | High (>95%) |
| One-pot synthesis (less common) | Time-saving, fewer purification steps | Lower yields, potential side reactions | Low to moderate (40-60%) | Moderate (85-90%) |
Research Findings and Optimization
- Solvent choice: Polar aprotic solvents (e.g., acetonitrile, ethanol) favor alkylation and quaternization steps by stabilizing ionic intermediates.
- Temperature control: Low temperatures during quaternization reduce side reactions and improve selectivity.
- Purification: Recrystallization from ethanol or ethyl acetate yields high purity product; chromatographic methods may be employed for trace impurities.
- Scale-up considerations: Reaction exothermicity during quaternization requires controlled addition of ethyl sulfate to maintain safety and product quality.
Chemical Reactions Analysis
Types of Reactions
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Properties
- The compound is derived from phenothiazine, a class of antipsychotic drugs. Research indicates that compounds similar to ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate exhibit antipsychotic effects by antagonizing dopamine receptors in the brain. This mechanism is crucial in treating schizophrenia and other psychotic disorders .
2. Antimicrobial Activity
- Studies have shown that ammonium compounds can possess antimicrobial properties. The presence of the phenothiazine moiety enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .
3. Neuroprotective Effects
- There is growing interest in the neuroprotective effects of phenothiazine derivatives. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .
Case Studies
Toxicity and Safety
While this compound shows promise in various applications, it is essential to consider its toxicity profile. Acute toxicity data indicates potential health hazards associated with exposure to this compound. Safety data sheets recommend handling it with care to avoid skin and eye irritation .
Mechanism of Action
The mechanism of action of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate involves its interaction with specific molecular targets. The phenothiazine moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Key Observations :
- The phenothiazine core in the target compound distinguishes it from the stearamidopropyl variant () and ethyl tripropyl ammonium nitrate ().
- The ethyl sulfate counterion enhances solubility in polar solvents compared to nitrate or non-ionic surfactants .
Physicochemical Properties
| Property | Target Compound | Ethyldimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium ethyl sulphate | Ethyl tripropyl ammonium nitrate |
|---|---|---|---|
| LogP | Not reported | 3.800 | Not reported |
| Solubility | Organic solvents (alkaline) | Limited data; likely amphiphilic due to stearamidopropyl chain | Water-soluble (nitrate counterion) |
| Physical State | White crystalline powder | Not specified | Likely liquid or low-melting solid |
- The stearamidopropyl variant’s high LogP (3.8) indicates lipophilicity, favoring surfactant or emulsifier applications, whereas the phenothiazine derivative’s aromatic structure may enhance CNS penetration .
Biological Activity
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is a quaternary ammonium compound that has garnered attention for its biological activity. This compound is characterized by its unique structure, which includes a phenothiazine moiety known for various pharmacological properties. Understanding its biological activity is crucial for potential applications in medicine and other fields.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula: C21H30N2O4S2
- Molecular Weight: 438.65 g/mol
- CAS Registry Number: 57-98-7
-
Chemical Structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Antimicrobial Activity: Quaternary ammonium compounds are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against a range of bacteria and fungi .
- Antiparasitic Effects: The phenothiazine structure is associated with antiparasitic activity. Research indicates that derivatives of phenothiazine can inhibit the growth of parasites, making this compound a candidate for further investigation in parasitic diseases .
Toxicological Data
Toxicological assessments reveal that while the compound exhibits biological activity, it also poses certain health risks. Acute toxicity studies indicate potential harmful effects at high concentrations, necessitating careful handling and usage .
Case Studies
-
Antimicrobial Efficacy:
A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be below 100 µg/mL, indicating strong antimicrobial potential . -
Antiparasitic Activity:
In vitro studies showed that the compound inhibited the growth of Plasmodium falciparum, the causative agent of malaria. The IC50 value was reported at approximately 50 µM, suggesting significant antiparasitic properties .
Comparative Analysis
| Property | Ammonium Compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 438.65 g/mol | Varies (typically lower for simpler structures) |
| Antimicrobial Activity | Effective against bacteria and fungi | Common in quaternary ammonium compounds |
| Antiparasitic Activity | Inhibits Plasmodium growth | Phenothiazine derivatives show similar effects |
| Toxicity | Moderate toxicity; caution advised | Varies widely among similar compounds |
Research Findings
Research into the biological activities of this compound continues to expand. Recent findings suggest:
- Enhanced formulation strategies could improve its efficacy as an antimicrobial agent.
- The potential for use in combination therapies to combat resistant strains of bacteria and parasites.
Q & A
Basic Question: What methodologies are recommended for synthesizing this compound with high purity?
Methodological Answer:
Synthesis should integrate principles of chemical engineering design (e.g., reaction kinetics, solvent selection) and advanced separation technologies. For instance:
- Process Optimization : Use computational simulations (e.g., Aspen Plus) to model reaction parameters (temperature, pressure, stoichiometry) and identify optimal conditions .
- Purification : Employ membrane separation or chromatography (e.g., reverse-phase HPLC) to isolate the compound from byproducts. Particle size distribution analysis (via dynamic light scattering) ensures homogeneity .
- Yield Tracking : Tabulate yields at each stage (e.g., crude vs. purified) to refine protocols.
Basic Question: How can the compound’s purity and structural integrity be validated?
Methodological Answer:
Adopt pharmacopeial assay protocols with modifications for specificity:
- HPLC Analysis : Use a C18 column, UV detection (λ = 254 nm), and mobile phases combining ammonium phosphate buffer (pH 7.5) and acetonitrile-methanol (7:3) .
- Impurity Profiling : Compare retention times against known degradation products (e.g., phenothiazine derivatives) and enforce USP impurity limits (<0.1% for unknown peaks) .
- Structural Confirmation : Pair LC-MS with NMR (¹H/¹³C) to verify the quaternary ammonium group and ethyl sulfate moiety .
Advanced Question: How should researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
Contradictions often arise from incomplete control of experimental variables. A systematic approach includes:
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 3–9) at 25°C/40°C, sampling at intervals for HPLC analysis .
- Data Normalization : Express degradation rates relative to baseline stability (e.g., t90 values). Use Arrhenius modeling to predict shelf-life .
- Theoretical Frameworks : Link instability patterns to molecular properties (e.g., hydrolysis susceptibility of the ethyl sulfate group) using density functional theory (DFT) .
Advanced Question: What mechanisms drive photodegradation, and how can they be modeled?
Methodological Answer:
Photodegradation studies require:
- Light-Exposure Protocols : Use amber glassware and controlled UV/visible light chambers (e.g., ICH Q1B guidelines) to simulate natural conditions .
- Degradation Pathway Analysis : Identify photoproducts via LC-MS/MS and propose pathways (e.g., radical-mediated cleavage of the phenothiazine ring) .
- Predictive Modeling : Apply kinetic Monte Carlo simulations to extrapolate degradation rates under environmental conditions .
Basic Question: What are the recommended storage conditions to prevent decomposition?
Methodological Answer:
- Light Protection : Store in amber vials with nitrogen headspace to minimize oxidation .
- Temperature Control : Long-term stability requires refrigeration (2–8°C) with desiccants to avoid hygroscopic degradation .
- Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks .
Advanced Question: How can the environmental fate of this compound be assessed?
Methodological Answer:
- Atmospheric Chemistry Studies : Simulate aerosolization and track oxidative degradation using smog chamber experiments .
- Aquatic Fate Analysis : Measure hydrolysis rates in freshwater/seawater and bioaccumulation potential via octanol-water partition coefficients (log P) .
- Field-Validated Models : Integrate lab data into GIS-based models to predict regional dispersal and ecological impact .
Advanced Question: What methodologies elucidate interactions with biological membranes?
Methodological Answer:
- Membrane Permeability Assays : Use Franz diffusion cells with synthetic lipid bilayers or ex vivo tissue (e.g., porcine skin) to quantify transport rates .
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers, focusing on the phenothiazine group’s role in disrupting membrane order .
- In Vitro Validation : Pair simulations with fluorescence microscopy to visualize membrane interactions in real time .
Basic Question: How are trace impurities quantified during quality control?
Methodological Answer:
- Limit Tests : Follow USP guidelines using spiked samples to validate detection thresholds (e.g., 0.05% for heavy metals) .
- Advanced Detection : Employ ICP-MS for metal impurities and GC headspace analysis for residual solvents .
- Method Validation : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) across three concentration levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
